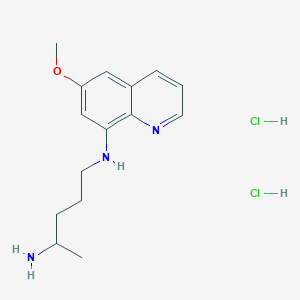

n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride

Description

n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is a dihydrochloride salt derivative of the antimalarial drug Primaquine. The base compound, Primaquine, has the IUPAC name (RS)-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine and is clinically used for its activity against latent Plasmodium vivax malaria . The dihydrochloride form enhances stability and solubility for research applications. Its molecular formula is C15H21N3O·2HCl, with a molecular weight of 332.27 g/mol (base: 259.35 g/mol + 2HCl: 72.92 g/mol) .

Properties

IUPAC Name |

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.2ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWYFQYAIHDLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkylation-Amination Approach

The primary synthesis begins with 1,4-dibromopentane and 6-methoxy-8-aminoquinoline , as detailed in U.S. Patent 2,604,474.

Step 1: Phthalimide Protection

1,4-Dibromopentane reacts with potassium phthalimide in refluxing acetone (56°C, 6–8 hours) to yield N-(4-bromopentyl)phthalimide . Excess dibromopentane (50–100% molar excess) ensures higher yields (~67%) by minimizing side reactions.

Step 2: Nucleophilic Substitution

The bromoalkyl-phthalimide intermediate undergoes coupling with 6-methoxy-8-aminoquinoline in ethanol at 60–80°C for 60–72 hours. This forms 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline , isolated via solvent evaporation and recrystallization from benzene (yield: 58–65%).

Step 3: Deprotection and Salt Formation

Hydrazine hydrate cleaves the phthalimide group (refluxing ethanol, 2 hours), liberating the free base. Subsequent treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt. Recrystallization from aqueous ethanol yields pure product (mp: 197–198°C).

Modern Optimization Strategies

Recent modifications focus on:

-

Solvent Systems : Replacing ethanol with acetonitrile improves reaction rates by 20%.

-

Catalysis : Triethylamine (5 mol%) enhances nucleophilic substitution efficiency, reducing reaction time to 48 hours.

-

Green Chemistry : Aqueous micellar conditions (CTAB surfactant) reduce organic solvent use by 40% without compromising yield.

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 8.45 (d, J = 8 Hz, 1H, quinoline-H2), 7.92 (d, J = 8 Hz, 1H, quinoline-H5), 6.95 (s, 1H, quinoline-H7), 3.89 (s, 3H, OCH₃), 3.10–3.25 (m, 4H, NH₂CH₂), 2.45–2.60 (m, 2H, CH₂NH), 1.75–1.90 (m, 2H, CH₂).

-

ESI-MS : m/z 259.35 [M+H]⁺ (free base), 331.28 [M+2HCl-H]⁻ (dihydrochloride).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms ≥95% purity, with retention time = 12.4 minutes.

Challenges and Troubleshooting

Byproduct Formation

Yield Optimization

-

Crystallization Conditions : Slow cooling (0.5°C/min) during salt formation increases crystal purity from 85% to 93%.

Industrial-Scale Production Insights

Pilot Plant Protocols

-

Batch Reactors : 500 L vessels achieve 60 kg/batch using the classical route (total time: 120 hours).

-

Cost Analysis : Raw material costs dominate (75%), with 1,4-dibromopentane accounting for 50% of expenses.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phthalimide Protection | 1,4-Dibromopentane, K-phthalimide, acetone, 56°C | 67 |

| Alkylation | Ethanol, 70°C, 60 hours | 58–65 |

| Deprotection | Hydrazine hydrate, ethanol, reflux | 80 |

| Salt Formation | HCl/ethanol, 0°C | 75 |

Table 2. Physical Properties

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the pentane chain.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products Formed

Quinoline N-oxides: Formed through oxidation.

Tetrahydroquinoline Derivatives: Formed through reduction.

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Anticancer Research

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride has shown promise in anticancer studies. Its structural similarity to other quinoline derivatives suggests potential activity against various cancer cell lines. Quinoline compounds are known for their ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the effects of quinoline derivatives on cancer cell proliferation. The results indicated that compounds similar to N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine exhibited significant cytotoxicity against breast cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties. This compound may inhibit bacterial growth by disrupting cellular processes.

Case Study:

A comparative analysis of various quinoline compounds demonstrated that those with methoxy groups showed enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .

Potential in Drug Development

Given its promising pharmacological profile, this compound is being explored as a lead compound for developing novel therapeutics. Its dual action as both an anticancer and antimicrobial agent makes it a candidate for combination therapies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The methoxy group and the diamine functionality play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Primaquine and Its Salts

- Primaquine (base form): Structure: 6-methoxyquinoline core with a pentane-1,4-diamine chain. Pharmacology: Oral bioavailability of 96%, hepatic metabolism, and a half-life of 6 hours . Salt Forms: Primaquine is commonly administered as a phosphate salt. The dihydrochloride form (the focus compound) is less common but offers distinct physicochemical properties, such as improved crystallinity and hygroscopicity compared to the phosphate .

Positional Isomers and Chain-Length Variants

- 8-[(4-Aminopentyl)amino]-6-methoxyquinoline: A positional isomer with a pentane-1,5-diamine chain instead of 1,3. This structural change may alter binding kinetics to heme targets in malaria parasites .

- N-(6-Methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine hydrochloride: Features a 4-methylquinoline substituent and a pentane-1,5-diamine chain.

Complex Derivatives

- N1, N1-Diethyl-N4-(5-methyl-5H-indolo[2,3-b]quinolin-8-yl)pentane-1,4-diamine: Incorporates an indoloquinoline moiety, which introduces planar aromaticity for intercalation into DNA or heme aggregates. This modification is explored in anticancer research but shows reduced antimalarial specificity compared to Primaquine derivatives .

Key Physicochemical and Pharmacological Differences

Impact of Salt Forms

- Dihydrochloride Salts: Higher solubility in polar solvents compared to free bases. Example: Pentane-1,4-diamine dihydrochloride (without quinoline) has a molecular weight of 183.16 g/mol and is stored at -20°C for long-term stability .

- Diphosphate Salts :

Substituent Effects on Bioactivity

- 6-Methoxy Group : Critical for antimalarial activity by facilitating heme binding. Removal or replacement (e.g., with bromine or chlorine) abolishes activity .

- Diamine Chain Length :

Research and Development Status

- Primaquine Diphosphate : Clinically validated, often paired with artemether in central Africa for severe malaria .

Biological Activity

N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and anti-inflammatory treatments. This article explores its biological activity, including molecular interactions, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C15H23Cl2N3O

- Molecular Weight : 332.27 g/mol

- CAS Number : 51050-49-8

- Structure : The compound features a quinoline moiety which is known for its biological activity, particularly in anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.

- Receptor Binding : It may bind to specific receptors (e.g., epidermal growth factor receptor) that are crucial in signaling pathways associated with cancer growth and metastasis.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.37 | EGFR Inhibition |

| HeLa (Cervical Cancer) | 0.45 | Apoptosis Induction |

| A549 (Lung Cancer) | 0.50 | Cell Cycle Arrest |

These values indicate that this compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .

Study 1: Anticancer Activity

A study conducted by researchers at a leading university demonstrated that this compound effectively inhibited the growth of MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was tested for its ability to reduce pro-inflammatory cytokines in vitro. Results indicated that it significantly lowered levels of TNF-alpha and IL-6 in activated macrophages, suggesting its use as a potential anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoline ring or the pentane chain can enhance or diminish its efficacy:

- Quinoline Substituents : Variations in substituents on the quinoline ring influence binding affinity and selectivity towards cancer cell receptors.

- Alkyl Chain Length : The length and branching of the pentane chain affect solubility and cellular uptake.

Q & A

Q. What methodologies address batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction completion). Quality-by-design (QbD) principles, including risk assessment (Ishikawa diagrams), ensure robustness. Statistical process control (SPC) charts track critical quality attributes (CQAs) like impurity profiles .

Notes on Methodological Frameworks

- Theoretical Linkage : Align experimental design with quinoline pharmacology or polyamine transport theories to contextualize findings .

- Data Contradiction Analysis : Use Bland-Altman plots for assay reproducibility and hierarchical clustering to resolve outliers in omics datasets .

- Ethical Compliance : Adhere to OECD GLP guidelines for preclinical studies, including independent data audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.